molecular formula C14H15N3O3 B4386047 N'-(4-cyanophenyl)-N-(oxolan-2-ylmethyl)oxamide

N'-(4-cyanophenyl)-N-(oxolan-2-ylmethyl)oxamide

Cat. No.: B4386047
M. Wt: 273.29 g/mol
InChI Key: HEUCSGBTBSCHHN-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-N’-(tetrahydro-2-furanylmethyl)ethanediamide is a synthetic organic compound that features a cyanophenyl group and a tetrahydrofuranyl group attached to an ethanediamide backbone

Properties

IUPAC Name

N'-(4-cyanophenyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c15-8-10-3-5-11(6-4-10)17-14(19)13(18)16-9-12-2-1-7-20-12/h3-6,12H,1-2,7,9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUCSGBTBSCHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-N’-(tetrahydro-2-furanylmethyl)ethanediamide typically involves the reaction of 4-cyanobenzylamine with tetrahydro-2-furanylmethylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-N’-(tetrahydro-2-furanylmethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The cyanophenyl and tetrahydrofuranyl groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Medicine: Potential pharmaceutical applications include its use as a drug candidate or intermediate in drug synthesis.

    Industry: The compound may be utilized in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-N’-(tetrahydro-2-furanylmethyl)ethanediamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyanophenyl)-N’-(tetrahydro-2-furanylmethyl)ethanediamide: can be compared to other ethanediamide derivatives with different substituents.

    N-(4-cyanophenyl)-N’-(tetrahydro-2-furanylmethyl)ethanediamide: may also be compared to compounds with similar functional groups, such as other cyanophenyl or tetrahydrofuranyl derivatives.

Uniqueness

The uniqueness of N-(4-cyanophenyl)-N’-(tetrahydro-2-furanylmethyl)ethanediamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-cyanophenyl)-N-(oxolan-2-ylmethyl)oxamide
Reactant of Route 2
Reactant of Route 2
N'-(4-cyanophenyl)-N-(oxolan-2-ylmethyl)oxamide

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